N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1040682-74-3
Cat. No.: VC11953794
Molecular Formula: C24H21N3O4S2
Molecular Weight: 479.6 g/mol
* For research use only. Not for human or veterinary use.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1040682-74-3](/images/structure/VC11953794.png)
Specification
CAS No. | 1040682-74-3 |
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Molecular Formula | C24H21N3O4S2 |
Molecular Weight | 479.6 g/mol |
IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C24H21N3O4S2/c1-2-27-23(29)22-21(17(13-32-22)15-6-4-3-5-7-15)26-24(27)33-14-20(28)25-16-8-9-18-19(12-16)31-11-10-30-18/h3-9,12-13H,2,10-11,14H2,1H3,(H,25,28) |
Standard InChI Key | PHMNBTDXOZDZTH-UHFFFAOYSA-N |
SMILES | CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Canonical SMILES | CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule comprises three distinct regions:
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Thieno[3,2-d]pyrimidinone backbone: A fused bicyclic system featuring a thiophene ring (five-membered sulfur-containing heterocycle) fused to a pyrimidinone ring (six-membered ring with two nitrogen atoms and a ketone group). The 3-ethyl and 7-phenyl substituents on this core enhance steric bulk and modulate electronic properties .
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Sulfanylacetamide linker: A sulfur atom bridges the thienopyrimidinone core to the acetamide group, providing conformational flexibility and potential hydrogen-bonding interactions.
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2,3-Dihydro-1,4-benzodioxin-6-yl group: A benzodioxin moiety fused to the acetamide nitrogen, contributing aromaticity and oxygen-based polarity .
Molecular Formula and Weight
The molecular formula is C24H21N3O4S2, derived by combining the thienopyrimidinone core (C13H11N2OS), sulfanylacetamide linker (C2H3NOS), and benzodioxin group (C8H7O2) . The calculated molecular weight is 479.57 g/mol, consistent with analogs reported in the literature .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis involves sequential functionalization of the thienopyrimidinone core followed by coupling to the benzodioxin-acetamide unit:
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Thienopyrimidinone Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with ethyl isocyanate under basic conditions generates the 3-ethyl-4-oxo scaffold .
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Sulfanyl Group Introduction: Nucleophilic displacement of a leaving group (e.g., chloride) at the C2 position of the thienopyrimidinone using a thiolate anion .
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Acetamide Coupling: Reaction of the sulfanyl-thienopyrimidinone intermediate with N-(2,3-dihydro-1,4-benzodioxin-6-yl)chloroacetamide in the presence of a base like triethylamine .
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the C2 position of the thienopyrimidinone requires careful control of reaction conditions .
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Steric Hindrance: The 7-phenyl group on the thienopyrimidinone may slow coupling reactions, necessitating elevated temperatures (80–100°C) .
Physicochemical and Spectroscopic Properties
Spectral Characterization
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NMR:
Solubility and Stability
The compound exhibits limited aqueous solubility (logSw = -4.3), necessitating dimethyl sulfoxide (DMSO) or ethanol as solvents for biological assays . Stability studies indicate degradation under strong acidic (pH < 3) or basic (pH > 10) conditions, with a half-life >24 hours at pH 7.4 .
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